
2,2-Diethyl-3-methylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-3-methylbutanenitrile is an organic compound with the molecular formula C9H17N It is a branched nitrile, characterized by the presence of a nitrile group (-CN) attached to a carbon atom that is part of a branched alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
2,2-Diethyl-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the alkylation of a suitable nitrile precursor with an appropriate alkyl halide. For example, the reaction of 2,2-diethylbutanenitrile with methyl iodide in the presence of a strong base such as sodium hydride can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of catalysts and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2,2-Diethyl-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学研究应用
2,2-Diethyl-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Diethyl-3-methylbutanenitrile depends on the specific reaction it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydrogen atoms. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- 2,2-Diethylbutanenitrile
- 3-Methylbutanenitrile
- 2-Methylbutanenitrile
Uniqueness
2,2-Diethyl-3-methylbutanenitrile is unique due to its specific branching pattern and the presence of both ethyl and methyl groups on the same carbon atom. This structural feature can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar nitriles.
属性
CAS 编号 |
61415-94-9 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
2,2-diethyl-3-methylbutanenitrile |
InChI |
InChI=1S/C9H17N/c1-5-9(6-2,7-10)8(3)4/h8H,5-6H2,1-4H3 |
InChI 键 |
KIYAUQGRULBZTN-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C#N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)

![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)
![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)
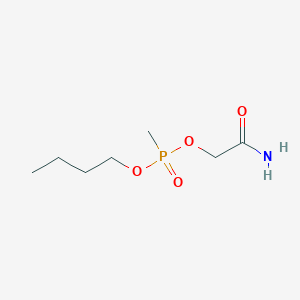
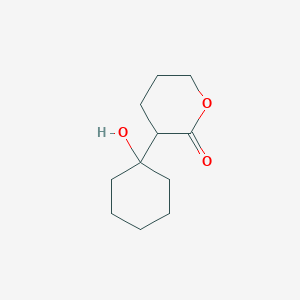
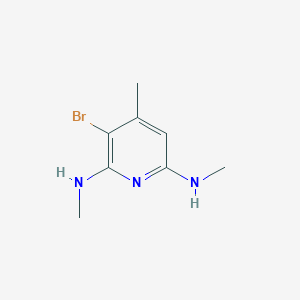

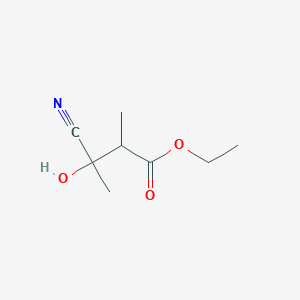
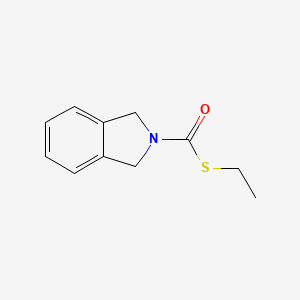
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)

